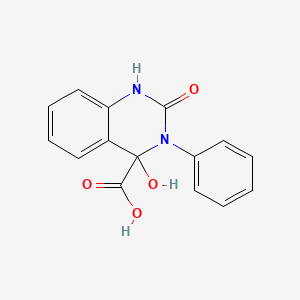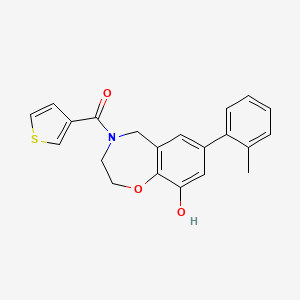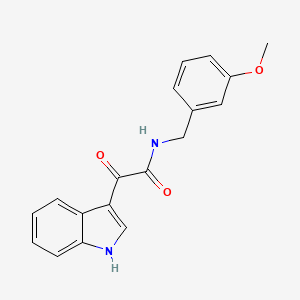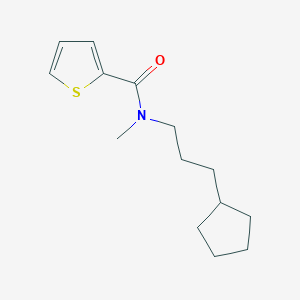![molecular formula C16H20N4O2 B5266180 N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5266180.png)
N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide involves the inhibition of specific enzymes and pathways. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which play a key role in DNA repair. By inhibiting PARP activity, this compound can induce DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces DNA damage and apoptosis, leading to the inhibition of cancer cell growth. In neurons, this compound has been shown to improve mitochondrial function and protect against oxidative stress. Additionally, this compound has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide has several advantages for lab experiments. This compound is stable and easy to handle, making it suitable for in vitro and in vivo studies. Additionally, this compound has been shown to have low toxicity and few side effects, making it a promising candidate for further development. However, the limitations of this compound include its high cost and limited availability, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide. One potential direction is the development of more efficient synthesis methods to reduce the cost and increase the availability of this compound. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its potential applications in various fields. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and pathways. Overall, the study of this compound has the potential to lead to new insights and discoveries in the fields of cancer research, neuroscience, and metabolic disorders.
Synthesemethoden
The synthesis of N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide involves the reaction between cyclopropylamine, ethyl 2-bromoacetate, and 1-methyl-1H-imidazole-2-carboxaldehyde in the presence of a catalyst. The resulting compound is then reacted with nicotinic acid to obtain the final product. This synthesis method has been optimized and studied extensively to ensure the purity and quality of the compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide has been studied for its potential applications in various fields. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways. In the field of neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function. Additionally, this compound has been studied for its potential applications in the treatment of diabetes and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-ethoxy-N-[(1-methylimidazol-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-3-22-15-13(5-4-8-18-15)16(21)20(12-6-7-12)11-14-17-9-10-19(14)2/h4-5,8-10,12H,3,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSINECJWSNLDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N(CC2=NC=CN2C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B5266109.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5266112.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5266122.png)

![3-[(2,2-dimethylmorpholin-4-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5266134.png)
![3-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5266138.png)

![2-ethoxy-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5266150.png)


![5-{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5266164.png)
![1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5266169.png)
![1-[2-(butylthio)benzoyl]piperidine](/img/structure/B5266172.png)

